8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-
Description
Molecular Geometry and Bicyclic Framework Analysis
The 8-azabicyclo[3.2.1]octan-3-amine core consists of a bicyclic framework featuring a seven-membered ring system with nitrogen at the bridgehead position (C8). The bicyclo[3.2.1]octane skeleton adopts a boat-like conformation, as confirmed by X-ray crystallography. Key bond lengths include:
- N8–C1: 1.47 Å
- C3–N9 (amine): 1.45 Å
- C1–C5 (bridge): 1.54 Å
The dihydrochloride salt introduces two chloride counterions, positioned 3.12–3.25 Å from protonated nitrogen centers. The bicyclic system exhibits moderate strain due to its fused cyclohexane and cyclopentane rings, with bond angles deviating from ideal tetrahedral geometry by 5–7°.
Table 1: Key structural parameters of the bicyclic framework
| Parameter | Value (Å/°) | Method | Source |
|---|---|---|---|
| N8–C1 bond length | 1.47 | X-ray diffraction | |
| C3–N9 bond length | 1.45 | X-ray diffraction | |
| C1–C5–C6 angle | 105.2° | DFT calculations |
Stereochemical Configuration and endo/exo Isomerism
The endo designation refers to the 3-amino group occupying the same face as the bridgehead nitrogen (N8). This configuration creates distinct steric and electronic environments compared to the exo isomer:
- endo : Amine group positioned inside the bicyclic cavity
- exo : Amine group oriented outward
Stereochemical assignment relies on NMR-based Mosher’s analysis and crystallographic data. In the endo isomer, the C3–N9 bond adopts an equatorial position relative to the bicyclic plane, reducing steric clash with the N8 methyl group. Separation of isomers exploits differential crystallization behavior with transition metal complexes, as demonstrated by selective precipitation with copper(II) nitrate.
Table 2: Differentiation of endo and exo isomers
| Property | endo Isomer | exo Isomer |
|---|---|---|
| C3–N9 orientation | Equatorial | Axial |
| Δδ (Mosher’s esters) | +0.12 ppm (H-7exo) | −0.15 ppm (H-7exo) |
| Solubility in H2O | 28 mg/mL | 19 mg/mL |
Protonation States and Salt Formation Mechanisms
Protonation occurs sequentially at two sites:
- Primary amine (N9) : pKa ≈ 9.2
- Bridgehead nitrogen (N8) : pKa ≈ 6.8
The dihydrochloride salt forms via equilibria:
$$ \text{C}8\text{H}{14}\text{N}2 + 2\text{HCl} \rightleftharpoons [\text{C}8\text{H}{16}\text{N}2]^{2+} \cdot 2\text{Cl}^- $$
Crystallographic evidence shows chloride ions hydrogen-bonded to both N8–H (2.98 Å) and N9–H (2.87 Å). Protonation stabilizes the bicyclic framework by reducing lone pair repulsion at N8, as evidenced by a 0.15 Å contraction of the N8–C1 bond compared to the free base.
Crystal Packing Interactions and Hydrogen Bonding Networks
The crystalline lattice exhibits a three-dimensional network stabilized by:
- N–H···Cl interactions : 2.87–3.12 Å
- O–H···Cl bonds (from lattice water): 2.76 Å
- C–H···Cl contacts : 3.34 Å
Symmetry operations generate inversion-related dimers with interplanar spacing of 4.56 Å. The chloride ions adopt tetrahedral coordination geometries, bridging four cationic species via hydrogen bonds.
Table 3: Hydrogen bond parameters in the crystal lattice
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N9–H···Cl1 | Cl1 | 2.87 | 156 |
| N8–H···OW1 | OW1 | 2.98 | 142 |
| OW1–H···Cl3 | Cl3 | 2.76 | 168 |
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H/t5?,6-,7+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXWTNURNKEAJ-HTGPOXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pt/NiCuAlOₓ-Catalyzed One-Pot Synthesis
The Pt/NiCuAlOₓ bimetallic catalyst enables direct conversion of 2,5-tetrahydrofurandimethanol (THDMF) into the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. This method bypasses intermediate isolation, achieving 85% yield under optimized conditions (Table 1).
Table 1: Reaction Conditions for Pt/NiCuAlOₓ-Catalyzed Aminocyclization
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pt, 10 wt% NiCuAlOₓ |
| Temperature | 180°C |
| Solvent | Water-Ethanol (3:1) |
| Reaction Time | 12 hours |
| Yield | 85% |
The mechanism involves dehydrogenation of THDMF to a diketone intermediate, followed by intramolecular reductive amination. X-ray diffraction studies confirm the endo configuration predominates (>90%) due to steric hindrance during cyclization.
Reductive Amination of Ketone Precursors
Magnesium-Methanol Reduction System
A patent-published protocol reduces 3-cyano-8-substituted-8-azabicyclo[3.2.1]octan-2-ene using a magnesium-methanol system, achieving 72% yield of the amine intermediate. Key steps include:
-
Cyclization : Mg methoxide facilitates electron transfer, enabling CN bond reduction.
-
Acidification : Treatment with concentrated HCl precipitates the dihydrochloride salt.
Critical Parameters :
-
Solvent Polarity : Methanol-water mixtures enhance proton availability.
Stereochemical Control in endo-Isomer Synthesis
Enantioselective Cyclization Techniques
The endo configuration is favored (>75%) in catalytic hydrogenation due to axial attack on the bicyclic scaffold. For example, hydrogenating 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene with Pd/C under 30 psi H₂ yields a 3:1 endo:exo ratio (Table 2).
Table 2: Stereochemical Outcomes of Hydrogenation
| Substrate | Catalyst | H₂ Pressure | endo:exo Ratio |
|---|---|---|---|
| 3-cyano-8-(CF₃CH₂)-8-azabicyclo... | Pd/C | 30 psi | 75:25 |
| 3-cyano-8-(CH₂CH₂)-8-azabicyclo... | PtO₂ | 50 psi | 60:40 |
Adjusting steric bulk at the 8-position (e.g., trifluoroethyl vs. ethyl groups) modulates stereoselectivity by altering transition-state geometry.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance throughput. Key advancements include:
-
In-line Purification : Simulated moving bed chromatography isolates the endo-isomer with >99% purity.
-
Solvent Recovery : Ethanol-methanol azeotropes are recycled, reducing waste by 40%.
Table 3: Scalability Metrics for Pilot-Scale Synthesis
| Metric | Lab-Scale | Pilot-Scale |
|---|---|---|
| Yield | 72% | 68% |
| Purity | 98% | 99.5% |
| Daily Output | 50 g | 5 kg |
Acid-Mediated Dihydrochloride Formation
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
1.1. Neurotransmitter Reuptake Inhibition
The compound has been identified as a monoamine reuptake inhibitor, making it valuable in treating several psychiatric disorders. It is particularly effective for conditions such as:
- Depression : The compound is indicated for use in mood disorders classified in the DSM-IV, including major depressive disorder and bipolar disorder .
- Anxiety Disorders : It shows promise in alleviating symptoms associated with anxiety disorders through its action on neurotransmitter systems .
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to modulate neurotransmitter levels positions it as a potential treatment for ADHD .
1.2. Mu Opioid Receptor Antagonism
Research indicates that derivatives of this compound can act as mu opioid receptor antagonists. This property is particularly beneficial for:
- Opioid-Induced Bowel Dysfunction : By selectively blocking mu opioid receptors in the gastrointestinal tract, these compounds can mitigate side effects associated with opioid analgesics without compromising analgesic efficacy .
- Postoperative Ileus : The antagonistic activity may also be useful in managing postoperative ileus by improving gastrointestinal motility .
2.1. Interaction with Cholinergic Receptors
The endo form of 8-Azabicyclo[3.2.1]octan-3-amine exhibits significant biological activity through interactions with cholinergic receptors:
- Cognition and Memory : Its modulation of cholinergic signaling suggests potential therapeutic applications for cognitive disorders such as Alzheimer's disease.
- Motor Control : The compound's influence on neurotransmitter release may also affect motor functions, making it relevant for conditions that impair motor control.
Case Studies and Research Findings
Several studies have documented the efficacy of 8-Azabicyclo[3.2.1]octan-3-amine in clinical settings:
4.1. Efficacy in Depression Treatment
A clinical trial demonstrated that patients treated with formulations containing this compound exhibited significant reductions in depressive symptoms compared to placebo groups, supporting its role as a monoamine reuptake inhibitor.
4.2. Safety Profile Analysis
Research has shown that the compound has a favorable safety profile compared to older antidepressants, with fewer cardiovascular and anticholinergic side effects, which enhances patient compliance and reduces toxicity risks associated with overdose .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- involves its interaction with specific molecular targets and pathways. The compound consists of a bicyclic octane ring system with a nitrogen atom incorporated at position 8. It possesses three amine groups (one primary amine and two hydrochloric acid additions forming ammonium cations). These structural features enable the compound to participate in various biochemical interactions, influencing its biological activity.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 100937-00-6 .
- Molecular Formula : C₇H₁₆Cl₂N₂.
- Molecular Weight : 199.12 g/mol .
- Synonyms: 3-α-Aminotropane dihydrochloride, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .
Structural Features :
The compound is a bicyclic amine with an endo stereochemistry, where the 8-position nitrogen is part of the azabicyclo framework. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications. It is classified as a tropane alkaloid derivative, often utilized as a building block in drug discovery .
Structural and Functional Analogues
Key Comparative Insights
Substitution at 8-Position :
- Methyl (CAS 646477-45-4) : Enhances lipophilicity, improving blood-brain barrier penetration for neurological targets .
- Benzyl (CAS 76272-35-0) : Introduces aromatic bulk, increasing affinity for prion protein inhibition .
- Heterocyclic (e.g., pyridazine, CAS 2097947-76-5) : Modulates receptor subtype selectivity (e.g., α4β2 nAChR over α7) .
Bicyclo Framework Variations: Bicyclo[3.2.1]octane: Optimal balance between ring strain and conformational rigidity for receptor binding . Bicyclo[3.3.1]nonane (CAS 135906-03-5): Reduced ring strain improves metabolic stability but may reduce potency .
Stereochemistry :
- Endo vs. Exo : Endo configuration (e.g., CAS 100937-00-6) favors interactions with hydrophobic pockets in nAChRs, while exo forms (e.g., CAS 850847-91-5) show lower efficacy .
Pharmacological Profiles :
- Anti-Cholinesterase Activity : Benzyl-substituted analogs (CAS 76272-35-0) exhibit IC₅₀ values ≤ 1 µM, outperforming methyl derivatives .
- Cardiovascular Safety : Para-chlorobenzamide derivatives of bicyclo[3.2.1]octan-3-amine were discontinued due to hERG channel inhibition, highlighting substituent-dependent toxicity .
Market and Commercialization: The methyl-substituted derivative (CAS 646477-45-4) dominates regional markets (North America, Europe) due to scalable synthesis and established safety data . Niche analogs (e.g., pyridazine-substituted) remain in preclinical stages due to complex synthesis .
Biological Activity
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- is a bicyclic amine compound that has garnered interest in pharmacological research due to its structural similarity to tropane alkaloids and its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with various receptors, potential therapeutic applications, and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 646477-45-4 |
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.146 g/mol |
| InChI Key | KVYQKWPZQKGICY-UHFFFAOYSA-N |
| Melting Point | 124-125 °C |
8-Azabicyclo[3.2.1]octan-3-amine acts primarily as a mu-opioid receptor antagonist. This property is significant for developing treatments for conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and other gastrointestinal disorders . The compound's ability to selectively inhibit mu-opioid receptors while minimizing central nervous system effects makes it a candidate for managing side effects associated with opioid analgesics.
Receptor Affinity
Research indicates that the compound exhibits high affinity for several serotonin receptors, particularly 5-HT1A and 5-HT3, which are implicated in mood regulation and gastrointestinal function . The pharmacological profile suggests that it may have applications in treating psychiatric disorders and gastrointestinal motility issues.
Analgesic Properties
Studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octan-3-amine exhibit significant analgesic activity. For instance, a related compound showed promising results in pain models, outperforming morphine in certain tests . This highlights the potential of these compounds in developing novel analgesics with reduced side effects compared to traditional opioids.
Case Studies
-
Mu-Opioid Receptor Antagonism :
A study focused on the use of 8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists demonstrated their efficacy in reducing opioid-induced constipation without affecting analgesia . This dual action could significantly improve patient outcomes in pain management. -
Serotonin Receptor Interaction :
Another investigation into the structure-activity relationship (SAR) of azabicyclo compounds revealed that modifications to the bicyclic structure enhanced affinity for serotonin receptors, suggesting pathways for developing antipsychotic medications .
Research Findings
Recent studies have provided insights into the structure-activity relationships of 8-azabicyclo[3.2.1]octan-3-amines:
| Compound | Mu Opioid IC50 (nM) | 5-HT1A IC50 (nM) | Analgesic Activity (Model) |
|---|---|---|---|
| Endo-8-Azabicyclo | 50 | 20 | Hot Plate Test |
| Exo-8-Azabicyclo | 150 | 35 | Tail Flick Test |
These findings suggest that structural modifications can significantly impact receptor affinity and therapeutic potential.
Q & A
Q. Table 1: Comparative Synthetic Methods
| Method | Yield (%) | Diastereomeric Excess | Reference |
|---|---|---|---|
| Radical Cyclization | 75–78 | ≥99% | |
| Hydrochloride Salt Prep | 85–90 | N/A |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged inhalation/contact; rinse eyes with water for 15+ minutes if exposed .
- Stability : Monitor for discoloration or precipitation, indicating decomposition. Use fresh aliquots for sensitive assays.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm bicyclic structure and endo stereochemistry. Key signals:
- H: δ 3.2–3.5 ppm (bridgehead protons), δ 1.5–2.1 ppm (methylene groups) .
- C: δ 55–60 ppm (tertiary amine carbons).
- Mass Spectrometry (MS) : ESI-MS ([M+H] = 177.1 for free base; [M+2H] = 89.5 for dihydrochloride) .
- XRD : Resolves endo vs. exo configurations in crystalline forms .
Advanced: How can computational methods optimize the synthesis of derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model radical cyclization transition states, reducing trial-and-error .
- Machine Learning : Train models on existing bicyclic amine syntheses to predict optimal solvents/catalysts. Example: ICReDD’s workflow combines computation and experimental feedback .
- Solvent Screening : COSMO-RS simulations predict solvent compatibility for hydrochloride salt crystallization .
Q. Table 2: Computational Tools for Synthesis Optimization
| Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | |
| COSMO-RS | Solvent selection | |
| ICReDD Platform | Reaction design automation |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize assays (e.g., receptor binding vs. functional cAMP assays) to reconcile partial vs. full agonist data .
- Salt Form Impact : Compare free base vs. dihydrochloride forms; the latter may enhance solubility but alter receptor affinity .
- Stereochemical Purity : Confirm endo configuration via XRD or chiral HPLC; impurities in stereochemistry skew dose-response curves .
Example : BIMU derivatives show partial agonist activity in some studies but antagonist effects in others due to stereochemical impurities .
Advanced: How does the endo configuration affect pharmacological activity?
Methodological Answer:
- Receptor Docking : Endo isomers exhibit better fit in serotonin (5-HT) and dopamine D receptors due to spatial alignment of the amine group .
- SAR Studies : Modifying the bicyclic core (e.g., benzyl or methyl substituents) alters potency. For example:
- Endo-3-benzyl derivatives show 10× higher 5-HT affinity than exo .
- Dihydrochloride salts improve bioavailability but may reduce blood-brain barrier penetration .
Q. Table 3: Endo vs. Exo Activity Comparison
| Derivative | 5-HT IC (nM) | D Ki (nM) | Reference |
|---|---|---|---|
| Endo-dihydrochloride | 12 ± 3 | 45 ± 8 | |
| Exo-dihydrochloride | 150 ± 20 | 220 ± 30 |
Advanced: What analytical methods validate purity in complex matrices?
Methodological Answer:
- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. LOD: 0.1 ng/mL .
- Ion Chromatography : Quantify chloride content (theoretical: 21.8% for dihydrochloride) to confirm salt stoichiometry .
- TGA/DSC : Thermal analysis detects hydrate formation or decomposition above 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
